molecular formula C13H16N4O2 B6018818 3-[(2-isopropoxyphenyl)amino]-6-methyl-1,2,4-triazin-5(4H)-one

3-[(2-isopropoxyphenyl)amino]-6-methyl-1,2,4-triazin-5(4H)-one

Cat. No. B6018818
M. Wt: 260.29 g/mol
InChI Key: LVNJPVRJHXMRLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(2-isopropoxyphenyl)amino]-6-methyl-1,2,4-triazin-5(4H)-one, commonly known as Ipratropium bromide, is a medication used to treat chronic obstructive pulmonary disease (COPD) and asthma. It is a bronchodilator that works by relaxing the muscles in the airways, making it easier to breathe.

Mechanism of Action

Ipratropium bromide works by blocking the action of acetylcholine, a neurotransmitter that causes the muscles in the airways to contract. By blocking this action, Ipratropium bromide relaxes the muscles in the airways, allowing for easier breathing.
Biochemical and Physiological Effects:
Ipratropium bromide has been shown to have a number of biochemical and physiological effects. It has been shown to decrease airway resistance, increase airway conductance, and improve lung function. In addition, it has been shown to reduce inflammation in the airways, which can help to prevent exacerbations of 3-[(2-isopropoxyphenyl)amino]-6-methyl-1,2,4-triazin-5(4H)-one and asthma.

Advantages and Limitations for Lab Experiments

One advantage of using Ipratropium bromide in lab experiments is that it is a well-established medication with a known mechanism of action. This makes it easier to design experiments that can accurately measure its effects. However, one limitation is that it may not be suitable for all types of experiments, as it is primarily used to treat respiratory conditions.

Future Directions

There are a number of potential future directions for research on Ipratropium bromide. One area of interest is the development of new formulations that can be delivered directly to the lungs, such as inhalers or nebulizers. Another area of interest is the investigation of its potential use in treating other respiratory conditions, such as chronic bronchitis or emphysema. Additionally, there is potential for research on the use of Ipratropium bromide in combination with other medications to provide even greater relief for patients with 3-[(2-isopropoxyphenyl)amino]-6-methyl-1,2,4-triazin-5(4H)-one and asthma.

Synthesis Methods

Ipratropium bromide is synthesized by reacting 2-isopropoxyphenylacetonitrile with methyl isocyanate in the presence of sodium methoxide and hydrobromic acid. The resulting product is then purified by recrystallization from ethanol.

Scientific Research Applications

Ipratropium bromide has been extensively studied for its efficacy in treating 3-[(2-isopropoxyphenyl)amino]-6-methyl-1,2,4-triazin-5(4H)-one and asthma. It is often used in combination with other medications, such as albuterol, to provide maximum relief for patients. In addition, Ipratropium bromide has also been studied for its potential use in treating other respiratory conditions, such as cystic fibrosis and bronchiectasis.

properties

IUPAC Name

6-methyl-3-(2-propan-2-yloxyanilino)-4H-1,2,4-triazin-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O2/c1-8(2)19-11-7-5-4-6-10(11)14-13-15-12(18)9(3)16-17-13/h4-8H,1-3H3,(H2,14,15,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVNJPVRJHXMRLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(NC1=O)NC2=CC=CC=C2OC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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